methyl (2Z)-2-chloro-2-[2-(3-cyanophenyl)hydrazin-1-ylidene]acetate
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Overview
Description
Methyl (2Z)-2-chloro-2-[2-(3-cyanophenyl)hydrazin-1-ylidene]acetate is a chemical compound with a complex structure that includes a chloro group, a cyanophenyl group, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-chloro-2-[2-(3-cyanophenyl)hydrazin-1-ylidene]acetate typically involves the reaction of appropriate hydrazides with aldehydes or ketones. One common method involves the condensation of 3-cyanophenylhydrazine with methyl 2-chloroacetoacetate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-chloro-2-[2-(3-cyanophenyl)hydrazin-1-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl (2Z)-2-chloro-2-[2-(3-cyanophenyl)hydrazin-1-ylidene]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-chloro-2-[2-(3-cyanophenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]propylsulfanylacetate
- (2Z)-2-[2-(3-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal
Uniqueness
Methyl (2Z)-2-chloro-2-[2-(3-cyanophenyl)hydrazin-1-ylidene]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
2648972-84-1 |
---|---|
Molecular Formula |
C10H8ClN3O2 |
Molecular Weight |
237.6 |
Purity |
95 |
Origin of Product |
United States |
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